Differential Cytotoxicity Against P-388 Murine Lymphocytic Leukemia Cells: Direct Head-to-Head Comparison with 3,3′,4-O-Trimethylellagic Acid
In a direct head-to-head comparison conducted within the same bioactivity-guided fractionation study of Agrostistachys hookeri chloroform extract, 1,2,3-tri-O-methyl-7,8-methyleneflavellagic acid (compound 3) was explicitly classified as 'inactive' against cultured P-388 lymphocytic leukemia cells, whereas the co-isolated analog 3,3′,4-O-trimethylellagic acid (compound 1) demonstrated clear cytotoxic activity . This result establishes a definitive structure-activity cliff driven by the distinct methylation and methylenation patterns. Specifically, the presence of the 7,8-methylenedioxy bridge and the 1,2,3-tri-O-methyl substitution in the target compound abolishes the P-388 cytotoxic activity observed in the 3,3′,4-O-trimethyl analog.
| Evidence Dimension | Cytotoxic activity against P-388 lymphocytic leukemia cells |
|---|---|
| Target Compound Data | Inactive (no measurable cytotoxicity) |
| Comparator Or Baseline | 3,3′,4-O-trimethylellagic acid: Active (cytotoxic) |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | Bioactivity-guided fractionation of Agrostistachys hookeri twig chloroform extract; cultured P-388 lymphocytic leukemia cell line (Planta Medica 1988) |
Why This Matters
For researchers developing structure-activity relationship models of ellagic acid derivatives, this compound serves as a critical negative control or structural comparator that decouples the cytotoxic pharmacophore from the inactive scaffold, enabling precise mapping of structural determinants of P-388 activity.
